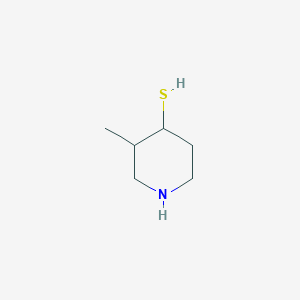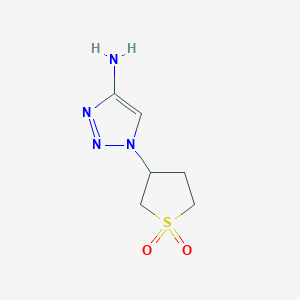
3-(4-Amino-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Amino-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a triazole ring fused with a tetrahydrothiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization under microwave irradiation . This method allows for the efficient formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient method for producing large quantities of the compound.
化学反应分析
Types of Reactions
3-(4-Amino-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
科学研究应用
3-(4-Amino-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of 3-(4-Amino-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. For example, it can act as a competitive inhibitor of enzymes by binding to the active site and preventing substrate access . The triazole ring can also participate in hydrogen bonding and dipole interactions, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but different functional groups.
BTTES: A water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition, used in bioconjugation.
Uniqueness
3-(4-Amino-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide is unique due to its combination of a triazole ring with a tetrahydrothiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H10N4O2S |
|---|---|
分子量 |
202.24 g/mol |
IUPAC 名称 |
1-(1,1-dioxothiolan-3-yl)triazol-4-amine |
InChI |
InChI=1S/C6H10N4O2S/c7-6-3-10(9-8-6)5-1-2-13(11,12)4-5/h3,5H,1-2,4,7H2 |
InChI 键 |
LXZTYWUWEMFWCT-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1N2C=C(N=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one](/img/structure/B13083275.png)
![1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13083288.png)

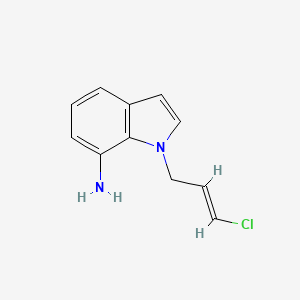
![(3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester](/img/structure/B13083317.png)
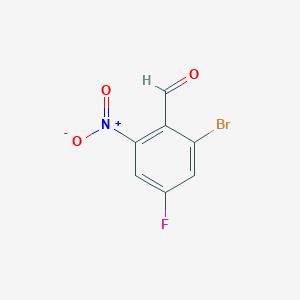
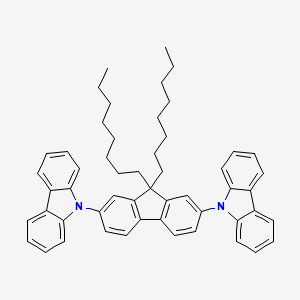
![2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083328.png)
![Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13083330.png)
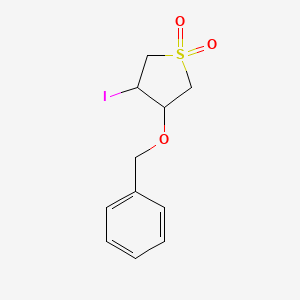
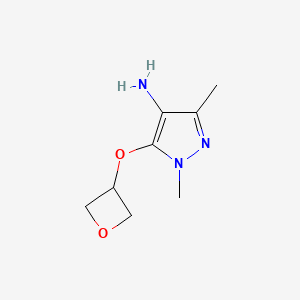
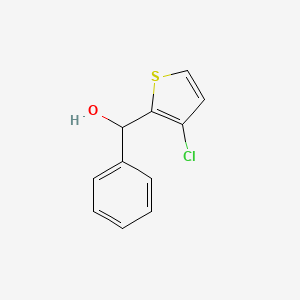
![3-Methyl-4-(3-methylbutyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13083349.png)
